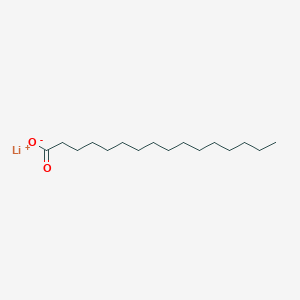

lithium;hexadecanoate

Description

Lithium hexadecanoate (LiC₁₆), the lithium salt of hexadecanoic acid (palmitic acid), is a long-chain alkali metal soap with a 16-carbon alkyl chain. Its structure consists of a lithium cation (Li⁺) paired with the carboxylate anion (CH₃(CH₂)₁₄COO⁻). Key studies on its thermal behavior reveal complex phase transitions, including crystalline, waxy, and liquid crystalline mesophases. For instance, hot-stage polarizing microscopy and differential scanning calorimetry (DSC) analyses indicate that LiC₁₆ exhibits five distinct phases from room temperature to its isotropic liquid state, with transitions occurring in narrow temperature intervals .

Properties

IUPAC Name |

lithium;hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMIKKVSCNHEFL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCCCCCCCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure and Conditions

Equimolar quantities of LiOH·H₂O and palmitic acid are combined in a glass beaker heated within an oil bath. The fatty acid is melted first, followed by gradual addition of lithium hydroxide under continuous mechanical agitation (1,000 rpm). The reaction temperature is maintained between 200–220°C, specific to the fatty acid’s chain length, to ensure complete dehydration and saponification. The process typically requires 40 minutes of stirring, after which the molten soap is cooled and solidified.

Analytical Validation

Post-synthesis characterization includes elemental analysis, infrared (IR) spectroscopy, and thermogravimetric analysis (TGA). Elemental analysis confirms a carbon-hydrogen ratio consistent with the theoretical formula . IR spectra exhibit characteristic carboxylate absorption bands at 1,550–1,600 cm⁻¹, indicative of the group coordinating with lithium ions.

TGA reveals a multi-stage decomposition profile for lithium palmitate:

-

Dehydration : 50–130°C, with a mass loss of 3–5% due to residual water removal.

-

First Decomposition : 212–404°C, involving cleavage of the hydrocarbon chain. For lithium palmitate, this step corresponds to the loss of three methylene groups ()₃, resulting in a 21% mass reduction and forming lithium butyrate.

-

Second Decomposition : 404–483°C, converting lithium butyrate to lithium carbonate () via intermediate bicarbonate formation.

Double Decomposition via Ammonia-Mediated Reactions

This method, detailed in patent literature, employs lithium carbonate () and palmitic acid in the presence of ammonia, enabling a two-step reaction mechanism.

Reaction Mechanism

Industrial-Scale Process

In an open-kettle system, 98.5% pure is mixed with palmitic acid, ammonia, and water at 65°C for 1.5 hours. The mass is then heated to 150°C to remove volatiles, yielding anhydrous lithium palmitate. For grease applications, mineral oil is incorporated during dehydration to facilitate dispersion.

Solvent-Based Precipitation Method

The solvent method, patented for lithium salt synthesis, leverages differential solubility to isolate lithium hexadecanoate from by-products like sodium sulfate.

Reaction in Semiaqueous Media

Sodium palmitate () is reacted with lithium sulfate () in a mixed solvent system (e.g., acetone-water):

Sodium sulfate precipitates due to low solubility, while lithium palmitate remains dissolved. Filtration and solvent evaporation yield pure product.

Optimization Parameters

-

Solvent Selection : Aliphatic alcohols (e.g., ethanol) or ketones (e.g., acetone) enhance lithium palmitate solubility.

-

Temperature : Reactions are conducted at 25–50°C to prevent soap degradation.

-

Purity : Residual sodium is minimized to <0.1% through repeated washing.

Comparative Analysis of Preparation Methods

Industrial Applications and Method Selection

Lithium palmitate’s primary use is in high-temperature greases, where its thermal stability (decomposition >400°C) is critical. The fusion method is favored for small-scale, high-purity batches, while double decomposition dominates industrial production due to cost efficiency. Solvent-based methods are emerging for applications requiring ultra-low sodium content, such as battery additives .

Chemical Reactions Analysis

Types of Reactions

Cyclodextrin inclusion complexes can undergo various chemical reactions, including:

Oxidation: The guest molecule within the cyclodextrin cavity can be oxidized under specific conditions.

Reduction: Reduction reactions can also occur, depending on the nature of the guest molecule.

Substitution: Substitution reactions can take place, where the guest molecule is replaced by another molecule within the cyclodextrin cavity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions vary depending on the specific reaction and the nature of the guest molecule .

Major Products Formed

The major products formed from these reactions depend on the nature of the guest molecule and the type of reaction. For example, oxidation of a guest molecule may result in the formation of an oxidized product, while substitution reactions may yield a new inclusion complex with a different guest molecule .

Scientific Research Applications

Cyclodextrin inclusion complexes have a wide range of applications in scientific research:

Chemistry: They are used to improve the solubility and stability of various compounds, making them useful in chemical synthesis and analysis.

Biology: Cyclodextrins are used to study the interactions between molecules and to deliver drugs in biological systems.

Medicine: They are used in drug formulation to enhance the bioavailability and stability of pharmaceuticals.

Mechanism of Action

The mechanism by which cyclodextrin inclusion complexes exert their effects involves the encapsulation of the guest molecule within the hydrophobic cavity of the cyclodextrin. This encapsulation can protect the guest molecule from degradation, enhance its solubility, and improve its stability. The molecular targets and pathways involved depend on the nature of the guest molecule and the specific application .

Comparison with Similar Compounds

Comparison with Similar Lithium Carboxylates

Lithium Tetradecanoate (LiC₁₄)

Lithium tetradecanoate (14-carbon chain) demonstrates simpler phase behavior compared to LiC₁₆. Early studies identified only a single waxy phase between its crystalline solid and isotropic liquid states. This contrasts with LiC₁₆, which shows multiple intermediate phases, suggesting that chain length critically influences phase complexity .

Lithium Octadecanoate (LiC₁₈)

Lithium octadecanoate (stearate, 18-carbon chain) exhibits two crystalline phases and one waxy phase. Earlier work by Cox and McGlynn described a single-phase transition for LiC₁₈, but subsequent research revealed this as part of a broader trend in lithium soaps (C₁₃–C₂₀), where longer chains generally display more defined mesophases. Notably, LiC₁₈'s phase III was initially likened to sodium soap waxy phases but later reclassified as a liquid crystalline mesophase, similar to LiC₁₆ .

Table 1: Comparative Properties of Lithium Carboxylates

Research Findings and Phase Behavior

- Reversibility of Transitions : For LiC₁₆, DSC studies show that Transition B (mesophase to isotropic liquid) is fully reversible, whereas Transition A (crystalline to mesophase) exhibits poor reversibility, indicating kinetic barriers in phase reorganization .

- Mesophase Identification : Void et al. confirmed that LiC₁₆'s phase III is a liquid crystalline mesophase, a finding parallel to sodium soaps but distinct in its lithium-specific coordination geometry .

- Chain Length Effects : Increasing chain length (C₁₄ → C₁₈) correlates with higher melting points and more defined mesophases, likely due to enhanced van der Waals interactions in longer alkyl chains .

Q & A

Basic: What are the methodological considerations for synthesizing lithium hexadecanoate with high purity?

Answer:

Synthesis of lithium hexadecanoate typically involves neutralizing hexadecanoic acid (palmitic acid) with lithium hydroxide. Key steps include:

- Stoichiometric control : Precise molar ratios (e.g., 1:1 acid-to-base) to avoid unreacted precursors. Excess lithium hydroxide may lead to byproducts like lithium carbonate .

- Solvent selection : Use anhydrous ethanol or methanol to dissolve reactants, followed by reflux at 60–80°C for 2–4 hours. Post-reaction, evaporate solvents under vacuum and recrystallize in non-polar solvents (e.g., hexane) .

- Purity validation : Confirm via Fourier-transform infrared spectroscopy (FTIR) for characteristic carboxylate peaks (1550–1650 cm⁻¹) and inductively coupled plasma mass spectrometry (ICP-MS) for lithium content .

Basic: How can researchers characterize the structural and thermal properties of lithium hexadecanoate?

Answer:

- X-ray diffraction (XRD) : To determine crystalline structure and lattice parameters. Compare with databases (e.g., Cambridge Structural Database) for phase identification .

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., ~250–300°C for ester degradation) and residue analysis to assess thermal stability .

- Differential scanning calorimetry (DSC) : Identify phase transitions (melting points, glass transitions) under controlled heating rates (e.g., 10°C/min) .

Basic: What safety protocols are critical when handling lithium hexadecanoate in laboratory settings?

Answer:

- Hazard mitigation : Use fume hoods to avoid inhalation of fine particles. Lithium salts can react exothermically with water, necessitating anhydrous conditions .

- Storage : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .

- Waste disposal : Neutralize with weak acids (e.g., dilute acetic acid) before disposal to avoid environmental release of reactive lithium species .

Advanced: How does lithium hexadecanoate’s stability vary under different thermal and environmental conditions?

Answer:

- Thermal degradation pathways : At >200°C, ester bonds break, releasing CO₂ and forming lithium carbonate. Kinetic studies using TGA-FTIR can track gaseous byproducts .

- Humidity effects : Hygroscopicity tests (e.g., dynamic vapor sorption) reveal moisture uptake rates, which alter crystallinity and reactivity. Pre-dry samples at 100°C for 24 hours to standardize experiments .

- Light exposure : UV-accelerated aging studies (e.g., QUV testing) assess photostability. Use UV-Vis spectroscopy to monitor absorbance changes in degraded samples .

Advanced: What analytical methods resolve contradictions in reported catalytic efficiency of lithium hexadecanoate in transesterification reactions?

Answer:

- System suitability testing : Use gas chromatography (GC) with internal standards (e.g., hexadecyl hexadecanoate) to normalize biodiesel conversion rates. Ensure resolution factors >2.0 between ester peaks .

- Error analysis : Calculate relative standard deviations (RSD) across triplicate runs. RSD >5% indicates inconsistent reaction conditions (e.g., temperature gradients, impurity interference) .

- Comparative studies : Replicate experiments using standardized catalysts (e.g., sodium methoxide) to benchmark lithium hexadecanoate’s performance .

Advanced: How can researchers evaluate the environmental impact of lithium hexadecanoate using life cycle assessment (LCA) frameworks?

Answer:

- Scope definition : Include raw material extraction (lithium mining, palm oil derivatives), synthesis energy, and end-of-life scenarios (incineration vs. biodegradation) .

- Data harmonization : Align energy mix assumptions (e.g., renewable vs. fossil fuels) across studies. Use databases like Ecoinvent for inventory inputs .

- Sensitivity analysis : Test variables such as solvent recovery efficiency and catalyst reuse rates to identify sustainability hotspots .

Advanced: What strategies address data discrepancies in lithium hexadecanoate’s interaction with polymer matrices?

Answer:

- Controlled blending : Use twin-screw extrusion at fixed shear rates (e.g., 100 rpm) to ensure uniform dispersion. Characterize via scanning electron microscopy (SEM) for phase separation .

- Spectroscopic validation : Cross-reference FTIR and nuclear magnetic resonance (NMR) data to confirm ester-lithium coordination vs. physical adsorption .

- Statistical modeling : Apply principal component analysis (PCA) to isolate variables (e.g., temperature, polymer molecular weight) causing performance variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.